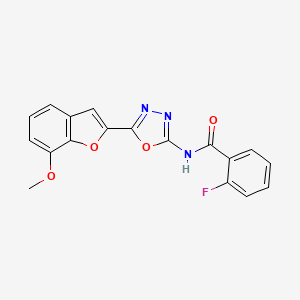![molecular formula C17H22N4O B2517918 2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2201255-97-0](/img/structure/B2517918.png)
2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine" is a synthetic molecule that appears to be related to various pyrimidine derivatives with potential pharmacological properties. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are an important component of nucleic acids (DNA and RNA).
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple steps, including halogenation, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved from 2-amino-4-methylpyridine by successive chlorination and condensation with piperidine, yielding an overall yield of about 62% . Similarly, the synthesis of 4-piperazinopyrimidines involved the nucleophilic attack of amines on 2,4,6-trichloropyrimidine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their chemical behavior and biological activity. For example, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine showed an intricate network of hydrogen bonds, which could affect the compound's stability and interactions . The molecular structure of the target compound would likely exhibit similar complexity, with potential for multiple hydrogen bonding sites.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including amination, halogenation, and piperidinolysis. For instance, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacted with alkylamides to give 7-amino derivatives . The reactivity of the compound towards such reactions would depend on the specific substituents present on the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines revealed a series of compounds with diverse properties, including antiemetic, tranquilizing, and analgesic activities . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely to share some characteristics with the compounds studied in these papers.
Aplicaciones Científicas De Investigación
Microwave Activation in Synthesis
Research has explored the use of microwave irradiation for the oxidation of heterocycles in the pyridine series, leading to the synthesis of N-oxides and related compounds (Khrustalev, D., et al., 2008). This method emphasizes the efficiency and novelty in creating nitrogen heterocycles, which are crucial in various chemical syntheses.
Synthesis of Intermediate Compounds
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in producing lafutidine, highlights a method starting from 2-amino-4-methylpyridine. This process involves chlorination and condensation steps, showcasing the compound's role in creating pharmacologically active molecules (Shen Li, 2012).
Intramolecular Pyridine-Based Frustrated Lewis Pairs
Investigations into intramolecular pyridine-based frustrated Lewis pairs involve the deprotonation of methylpyridines, leading to the formation of compounds with potential reactivity towards various molecules. This study provides insights into the structural and chemical reactivity characteristics of such compounds (Körte, L. A., et al., 2015).
Molecular and Crystal Structures Analysis
The analysis of molecular and crystal structures of hydroxy derivatives of hydropyridine compounds, including those related to the piperidine and pyridyl groups, reveals the impact of hydrogen bonds on molecular conformation and packing in crystals. This research aids in understanding the structural aspects of chemical compounds for various applications (Kuleshova, L., & Khrustalev, V., 2000).
Synthesis and Pharmacological Properties
While focusing on the synthesis and exploration of 4-piperazino-5-methylthiopyrimidines for new antiemetic agents, this research area provides an example of how modifications in the pyrimidine structure can lead to the discovery of compounds with significant pharmacological profiles. Though the specific compound is not directly mentioned, the methodology and chemical strategies employed can be relevant for its synthesis and application in scientific research (Mattioda, G., et al., 1975).
Propiedades
IUPAC Name |
2-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-3-8-19-17(13)22-12-15-6-10-21(11-7-15)16-5-9-18-14(2)20-16/h3-5,8-9,15H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKPNYANRUHORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)
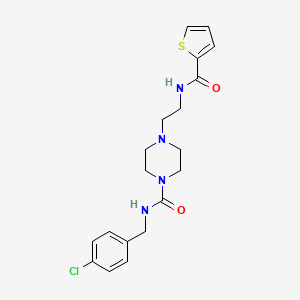
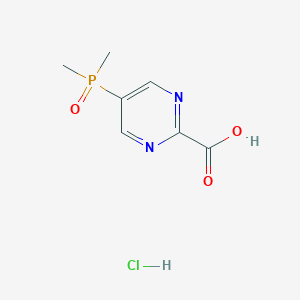

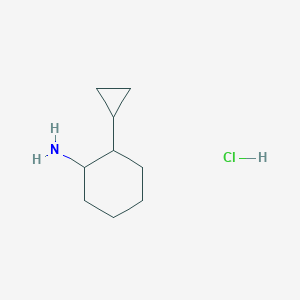
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)
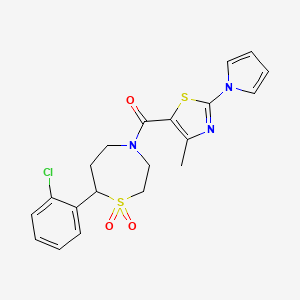
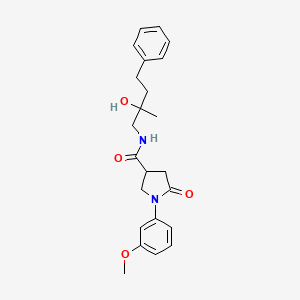
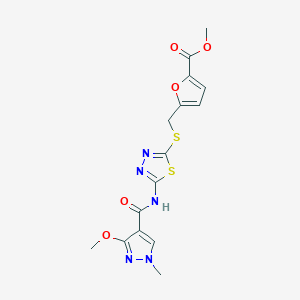
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)
